molecular formula C19H22FN3S B3611780 4-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide

4-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B3611780
M. Wt: 343.5 g/mol
InChI Key: BIIWTFVRHWZFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide, commonly known as 4-F-POP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in scientific research applications due to its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-F-POP involves its binding to the sigma-1 receptor and NMDA receptor. By binding to the sigma-1 receptor, it can modulate intracellular calcium signaling and promote neuroprotection. By enhancing the activity of the NMDA receptor, it can improve learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 4-F-POP can produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can improve mood and motivation. It has also been shown to reduce pain sensitivity and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-F-POP in lab experiments is its potency and selectivity for the sigma-1 receptor and NMDA receptor. This allows researchers to study the specific effects of these receptors without interference from other proteins. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in human subjects is not well established.

Future Directions

There are several future directions for research on 4-F-POP. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and depression. Another area of interest is its potential use as a tool for studying the sigma-1 receptor and NMDA receptor in greater detail. Additionally, further studies are needed to establish the safety and efficacy of 4-F-POP in human subjects.

Scientific Research Applications

4-F-POP has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to act as a potent and selective agonist for the sigma-1 receptor, which is a protein that is involved in various cellular processes including pain perception, neuroprotection, and neurotransmitter release. 4-F-POP has also been shown to enhance the activity of the NMDA receptor, which is a protein that is involved in learning and memory.

properties

IUPAC Name

4-(2,4-dimethylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3S/c1-14-3-8-18(15(2)13-14)22-9-11-23(12-10-22)19(24)21-17-6-4-16(20)5-7-17/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIWTFVRHWZFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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